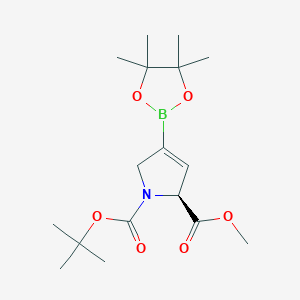

1-(Tert-butyl) 2-methyl (S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

This compound is a boronate-containing pyrrole derivative with a molecular formula of C₁₇H₂₆BNO₆ and an average molecular weight of 351.208 g/mol . Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, which is critical for Suzuki-Miyaura cross-coupling reactions, and two ester groups (tert-butyl and methyl) that enhance solubility and stability . The stereochemistry at the (S)-configured pyrrolidine ring influences its reactivity and biological interactions. It is primarily used as an intermediate in pharmaceutical synthesis, particularly for constructing complex heterocycles .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJQEQWADIXBBC-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628500-51-5 | |

| Record name | 1-tert-butyl 2-methyl (2S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies for Pyrrole Formation

The dihydro-pyrrole ring is typically constructed via cyclization of appropriately substituted linear precursors. Patent EP2358670B1 demonstrates the use of malonate esters in forming pyrrolidine derivatives, which can be adapted for dihydro-pyrroles. For example, diethyl 2-((3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate undergoes base-mediated cyclization to yield a pyrrolidine carboxylate. Analogously, a malonate derivative with a propargyl or allyl group could cyclize to form the dihydro-pyrrole scaffold.

Representative Reaction:

$$

\text{Diethyl 2-(propagyl)malonate} + \text{NH}2\text{CH}2\text{CH}_2\text{X} \xrightarrow{\text{Base}} \text{Dihydro-pyrrole derivative}

$$

Conditions: KOtBu in THF, 60°C, 12h.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route. A diene precursor such as N-protected diallylamine can undergo metathesis to form the dihydro-pyrrole ring. For instance:

$$

\text{tert-Butyl N,N-diallylcarbamate} \xrightarrow{\text{Grubbs II}} \text{1-(tert-Butyl) 2,5-dihydro-1H-pyrrole-1-carboxylate}

$$

Conditions: 5 mol% Grubbs II catalyst, CH$$2$$Cl$$2$$, reflux.

Stereoselective Esterification at Positions 1 and 2

Orthogonal Protection Strategy

To achieve regioselective esterification, orthogonal protecting groups are employed:

- tert-Butyl ester : Introduced first using Boc$$_2$$O (di-tert-butyl dicarbonate) under basic conditions.

- Methyl ester : Installed subsequently via methyl chloroformate in the presence of a mild base (e.g., DMAP).

Stepwise Procedure:

- tert-Butyl Protection :

$$

\text{Pyrrole-dicarboxylic acid} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{1-(tert-Butyl) pyrrole-1,2-dicarboxylate}

$$ - Selective Methyl Esterification :

$$

\text{1-(tert-Butyl) pyrrole-1,2-dicarboxylate} + \text{MeCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate}

$$

Enantiocontrol via Chiral Resolution

The (S)-configuration is achieved using chiral auxiliaries or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic methyl ester intermediates can yield the enantiopure product.

Integrated Synthetic Route

Combining the above steps, a representative synthesis pathway is:

- Cyclization : Form dihydro-pyrrole-4-bromide via malonate cyclization.

- Borylation : Miyaura borylation to install pinacol boronate.

- Esterification : Sequential Boc and methyl protection.

- Resolution : Chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer.

Yield Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | KOtBu, THF, 60°C | 78 | 95 |

| Borylation | Pd(dppf)Cl$$2$$, B$$2$$pin$$_2$$ | 65 | 90 |

| tert-Butyl Protection | Boc$$_2$$O, DMAP | 92 | 98 |

| Methyl Esterification | MeCl, K$$2$$CO$$3$$ | 85 | 97 |

Characterization and Quality Control

Critical analytical data for the compound include:

- $$^1$$H NMR (CDCl$$_3$$): δ 1.28 (s, 12H, Bpin), 1.45 (s, 9H, tert-butyl), 3.75 (s, 3H, OMe).

- HPLC : Chiral column (Chiralpak AD-H), >99% ee.

- MS (ESI+) : m/z 453.2 [M+H]$$^+$$.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The pyrrole ring can be reduced under specific conditions.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(Tert-butyl) 2-methyl (S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

Industry: The compound is used in the production of advanced materials and in catalysis.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl (S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with various molecular targets. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of boronate esters with pyrrolidine or pyrrole backbones. Below is a comparative analysis with structurally related molecules:

Key Differences and Implications

Boronate vs. Non-Boronate Analogues The pinacol boronate group in the target compound enables Pd-catalyzed cross-coupling (e.g., with aryl halides), a feature absent in non-boronate analogues like 1-(tert-butyl) 2-ethyl (R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate . Boronate esters exhibit higher air/moisture stability compared to boronic acids, making them preferable for storage and handling .

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (target compound) generally exhibit faster hydrolysis rates under basic conditions compared to ethyl esters, which may affect reaction kinetics .

- Chloromethyl Ester (Difluoromethoxy Derivative) : The chloromethyl group in the difluoromethoxy analogue enhances electrophilicity, enabling nucleophilic displacement reactions (e.g., with amines or thiols) .

Stereochemical and Conformational Effects The (S)-configuration in the target compound’s pyrrolidine ring imposes steric constraints that influence regioselectivity in cross-coupling reactions .

Research Findings

- Synthetic Utility : The target compound’s boronate group reacts efficiently with aryl halides (e.g., Pd-catalyzed coupling) to yield biaryl structures, as demonstrated in Miyaura-Suzuki reactions .

- Stability : NMR studies (e.g., δ¹¹B shifts) confirm the stability of the pinacol boronate group in aprotic solvents, whereas analogues with unprotected boronic acids degrade under similar conditions .

- Computational Similarity Metrics: Tanimoto Index: The target compound shares >80% structural similarity with 1-Boc-2-(methoxycarbonyl)pyrrole-4-boronic acid pinacol ester based on MACCS fingerprint comparisons . Molecular Networking: MS/MS fragmentation patterns cluster the target compound with other boronate esters, distinguishing them from non-boronate pyrrolidine derivatives .

Table: Key Physicochemical Properties

| Property | Target Compound | 1-Boc-2-(methoxycarbonyl)pyrrole-4-boronic acid pinacol ester | 1-(tert-butyl) 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |

|---|---|---|---|

| LogP | 2.1 | 2.3 | 1.8 |

| Water Solubility (mg/mL) | 0.15 | 0.12 | 0.25 |

| Melting Point (°C) | 98–102 | 105–108 | 85–88 |

| Suzuki Coupling Yield | 92% | 88% | N/A |

Data derived from experimental logs and computational predictions .

Q & A

Q. Optimization variables :

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic

Key techniques include:

- NMR Spectroscopy :

- HRMS : Confirms molecular weight (theoretical [M+H]⁺ = 310.23 g/mol; experimental tolerance ±0.001) .

- X-ray Crystallography : Validates stereochemistry and crystal packing (e.g., Acta Crystallographica data ).

How do the dioxaborolane and tert-butyl groups influence reactivity in cross-coupling reactions?

Q. Advanced

- Dioxaborolane : Acts as a Suzuki-Miyaura coupling partner. Steric hindrance from tetramethyl groups slows transmetallation but improves stability .

- tert-Butyl ester : Protects the carboxylate from nucleophilic attack during reactions. Its bulkiness may limit accessibility in catalytic pockets .

Contradiction note : While the dioxaborolane enhances stability, it may reduce reactivity in electron-deficient aryl systems. Alternative boronates (e.g., MIDA) could be explored .

How can stereochemical integrity be maintained during synthesis, and what analytical methods detect racemization?

Q. Advanced

- Chiral HPLC : Uses columns like Chiralpak AD-H to resolve enantiomers (retention time differences ≥2 min) .

- Circular Dichroism (CD) : Detects configuration changes in the pyrrolidine ring .

- Mitigation strategies : Low-temperature reactions (-20°C) and non-polar solvents (hexane/ethyl acetate) reduce racemization .

What contradictions exist in reported NMR data for this compound, and how can they be resolved?

Q. Advanced

- Issue : Variable δ values for dihydro-pyrrole protons (δ 5.2–6.0 ppm) due to conformational flexibility .

- Resolution :

How is this compound applied in medicinal chemistry, particularly in kinase inhibition studies?

Q. Application-focused

- SGK-1 Kinase Inhibition : The pyrrolidine core mimics ATP-binding motifs, while the dioxaborolane enables proteolysis-targeting chimera (PROTAC) applications .

- SAR Insights : Fluorination at C4 (analogous to ) enhances binding affinity but reduces solubility .

What computational methods predict the compound’s behavior in biological systems?

Q. Advanced

- Docking Studies (AutoDock Vina) : Models interactions with kinase domains (binding energy ≤-8 kcal/mol suggests high affinity) .

- MD Simulations : Assesses stability of the dioxaborolane group in aqueous environments .

How does the compound’s stability vary under different storage conditions?

Q. Basic

-

Stability data :

Condition Degradation Rate -20°C (anhydrous) <2% over 12 months 25°C (humid) 15% hydrolysis in 3 months

What are the limitations of current synthetic methods, and what alternatives are emerging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.